4-Amino-2,3,3-trimethylbutan-2-ol
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Overview
Description
4-Amino-2,3,3-trimethylbutan-2-ol is a chiral compound with the molecular formula C7H17NO. It is known for its applications in stereoselective reactions due to its chiral nature. The compound exists as two enantiomers: (1R,2R,3S,5R)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol and (1S,2S,3R,5S)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2,3,3-trimethylbutan-2-ol can be synthesized from optically impure α-pinene. The synthesis involves oxidation with potassium permanganate, followed by reaction with hydroxylamine to yield an α-hydroxy oxime. This method allows for the production of optically pure enantiomers.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of high-quality reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3,3-trimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is used for reduction.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2,3,3-trimethylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral source in stereoselective reactions, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Amino-2,3,3-trimethylbutan-2-ol exerts its effects involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxypinane: Another chiral compound with similar applications in stereoselective reactions.
2-Amino-2-methyl-1-propanol: A compound with similar functional groups but different structural properties.
Uniqueness
4-Amino-2,3,3-trimethylbutan-2-ol is unique due to its specific chiral centers and the resulting enantiomers, which provide distinct stereochemical properties useful in various applications.
Properties
IUPAC Name |
4-amino-2,3,3-trimethylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2,5-8)7(3,4)9/h9H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQIRJSYAXKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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